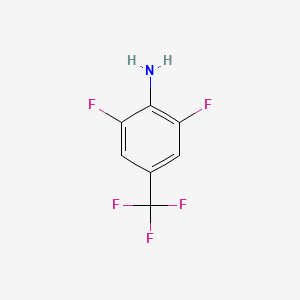

2,6-Difluoro-4-(trifluoromethyl)aniline

Description

2,6-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine with a trifluoromethyl (-CF₃) group at the para position and fluorine atoms at the ortho positions (2 and 6) of the benzene ring. Fluorinated anilines are critical intermediates in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity .

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPSBIIUHNZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462628 | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123950-45-8 | |

| Record name | 2,6-Difluoro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123950-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives followed by the introduction of fluorine atoms. One common method starts with the halogenation of 4-trifluoromethylaniline, followed by selective fluorination at the 2 and 6 positions. The reaction conditions often involve the use of halogenating agents such as chlorine or bromine, followed by fluorination using reagents like potassium fluoride or cesium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and trifluoromethyl group.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of secondary or tertiary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2,6-Difluoro-4-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are valuable in medicinal chemistry and materials science.

- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation and substitution, making it useful for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activity : The compound has been investigated for its interactions with biological targets. Its fluorinated structure enhances binding affinity to enzymes and receptors, making it a candidate for drug development.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .

- Anticancer Potential : Research has shown that this compound may inhibit tumor growth in specific cancer cell lines, highlighting its potential as an anticancer agent .

Industry

- Specialty Chemicals Production : The stability and reactivity of this compound make it suitable for producing specialty chemicals with unique properties. It is used in the formulation of agrochemicals and advanced materials that require high thermal stability .

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. Findings suggested that it induces apoptosis through specific signaling pathways, with the trifluoromethyl group enhancing cytotoxicity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural analogs based on substituent type, position, and electronic effects:

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase the electron-deficient nature of the aromatic ring, enhancing electrophilic substitution reactivity. Fluorine’s higher electronegativity (vs. chlorine) may reduce steric bulk but increase resistance to oxidation .

- Positional Isomerism : Substitution at 2,6 positions (ortho) vs. 3,5 (meta) alters molecular symmetry and interaction with biological targets. For example, 2,6-dichloro-4-(trifluoromethyl)aniline is a key herbicide intermediate, while 3,5-dichloro analogs may exhibit distinct selectivity .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the aniline ring. Its unique structure enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

- Molecular Formula : C7H4F5N

- Molecular Weight : 197.108 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity and selectivity, modulating various biochemical pathways that can lead to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The incorporation of fluorinated groups is known to enhance the efficacy of compounds against various pathogens. Studies have shown that these derivatives can inhibit the growth of drug-resistant bacteria, making them valuable in combating antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. For instance, certain analogs have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study conducted on several fluorinated anilines, including this compound, revealed that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to non-fluorinated analogs, indicating enhanced antimicrobial potency.

- Anticancer Screening : In a high-content screening platform, derivatives of this compound were evaluated for their ability to inhibit MERS-CoV infection. Results indicated that specific modifications to the aniline structure could enhance antiviral activity, suggesting potential applications in viral therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Moderate | High |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | Low | Moderate |

| This compound | High | High |

This table illustrates that this compound generally exhibits superior biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.